4-Bromo-3-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl

Medicinal chemistry physicochemical property optimization lead optimization

4-Bromo-3-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl (CAS 2807448-19-5; molecular formula C14H10BrF3O2; molecular weight 347.13 g/mol) is a polysubstituted biphenyl featuring a bromine atom and a methoxy group on one phenyl ring and a trifluoromethoxy (-OCF3) group on the other. This specific substitution pattern places it at the intersection of aryl halide cross-coupling chemistry and fluorinated building-block design.

Molecular Formula C14H10BrF3O2
Molecular Weight 347.13 g/mol
Cat. No. B14769936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl
Molecular FormulaC14H10BrF3O2
Molecular Weight347.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)Br
InChIInChI=1S/C14H10BrF3O2/c1-19-13-8-10(4-7-12(13)15)9-2-5-11(6-3-9)20-14(16,17)18/h2-8H,1H3
InChIKeyMRBWYHDGJPCSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl: A Physicochemically Differentiated Halogenated Biphenyl Building Block for Life Science and Materials R&D Procurement


4-Bromo-3-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl (CAS 2807448-19-5; molecular formula C14H10BrF3O2; molecular weight 347.13 g/mol) is a polysubstituted biphenyl featuring a bromine atom and a methoxy group on one phenyl ring and a trifluoromethoxy (-OCF3) group on the other. This specific substitution pattern places it at the intersection of aryl halide cross-coupling chemistry and fluorinated building-block design. The -OCF3 group imparts distinct electronic character (Hammett σp ≈ 0.35–0.39) and elevated lipophilicity (calculated XLogP3 approximately 5.3) relative to non-fluorinated or -CF3-substituted analogs [1]. The compound is supplied at ≥95% purity and is stable at room temperature, making it suitable as a key intermediate in medicinal chemistry, agrochemical discovery, and materials science .

Why 4-Bromo-3-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl Cannot Be Replaced by a Generic OCF3-Biphenyl or the CF3 Analog: Quantified Physicochemical and Synthetic Differentiation


Attempting to substitute this compound with a simpler OCF3-biphenyl (e.g., 4-bromo-4'-(trifluoromethoxy)-1,1'-biphenyl, CAS 134150-03-1) or the trifluoromethyl (-CF3) analog (4-bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl, CAS 2807467-57-6) introduces measurable differences in molecular weight, hydrogen-bond acceptor capacity, lipophilicity, and synthetic versatility . The presence of the methoxy group adds an additional hydrogen-bond acceptor and modulates the electron density on the brominated ring, altering cross-coupling reactivity and downstream derivatization potential [1]. The -OCF3 group, compared to -CF3, provides a higher number of hydrogen-bond acceptors (5 vs. 4) and a subtly different electronic profile, which can translate into divergent pharmacokinetic behavior in derived drug candidates [2]. These cumulative differences mean that generic substitution risks altered reaction yields, unexpected physicochemical properties in final compounds, and ultimately failed structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 4-Bromo-3-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl


Elevated Hydrogen-Bond Acceptor Count and Lipophilicity vs. the Trifluoromethyl (-CF3) Analog

The target compound possesses 5 hydrogen-bond acceptors (HBA) compared to 4 for the -CF3 analog 4-bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl [1]. The -OCF3 group also contributes to a calculated XLogP3 of approximately 5.3, versus 5.1 for the -CF3 analog [1][2]. This difference in HBA count and lipophilicity is significant in medicinal chemistry programs where fine-tuning of solubility, permeability, and target engagement is required.

Medicinal chemistry physicochemical property optimization lead optimization

Increased Molecular Weight and Heavy Atom Count vs. Non-Methoxylated OCF3-Biphenyl

Compared to the simpler OCF3-biphenyl building block 4-bromo-4'-(trifluoromethoxy)-1,1'-biphenyl (CAS 134150-03-1; MW 317.1, C13H8BrF3O), the target compound adds a methoxy group, increasing the molecular weight by 30.0 Da (347.13 vs. 317.1) and the heavy-atom count by 3 . This additional substituent introduces a new vector for hydrogen bonding and electronic modulation, expanding the accessible chemical space in library synthesis.

Building block differentiation molecular diversity synthetic chemistry

Bromo and Methoxy Ortho-Relationship Enhances Cross-Coupling Utility vs. Simple 4-Bromo Analogs

The target compound's bromine atom is positioned ortho to the methoxy group on the same phenyl ring. This arrangement is documented in biphenyl Suzuki–Miyaura coupling literature to confer enhanced reactivity due to the electron-donating methoxy group activating the ring toward oxidative addition . In contrast, 4-bromo-4'-(trifluoromethoxy)-1,1'-biphenyl lacks an activating ortho-substituent, making it a less electronically activated coupling partner. The methoxy group furthermore serves as a latent handle for subsequent demethylation or functionalization, enabling a broader range of downstream transformations than simple bromo-OCF3 biphenyls .

Suzuki-Miyaura coupling cross-coupling building-block versatility synthetic chemistry

Trifluoromethoxy Group Endows Class-Level Metabolic Stability Advantage Documented Across Biphenyl Series

The -OCF3 group is established in the medicinal chemistry literature as a metabolically resistant isostere for -OCH3 and -CF3 groups. Biphenyl derivatives bearing the -OCF3 substituent consistently demonstrate reduced oxidative metabolism by cytochrome P450 enzymes compared to their non-fluorinated or -CF3 counterparts [1][2]. This class-level advantage is attributed to the strong electron-withdrawing nature of -OCF3 (σp ≈ 0.35–0.39) and the stability of the O–CF3 bond, which deactivates the aromatic ring toward electrophilic oxidation. While direct microsomal stability data for this specific compound are not publicly available, the well-characterized behavior of the OCF3-biphenyl pharmacophore supports a predictable advantage in programs targeting improved metabolic half-life.

metabolic stability CYP450 resistance drug design agrochemical design

Higher Topological Polar Surface Area (TPSA) vs. CF3 Analog Enhances Aqueous Solubility Potential

The target compound's computed Topological Polar Surface Area (TPSA) is estimated at approximately 18.5 Ų, based on the near-isosteric chloro analog (5-chloro-3-methoxy-4'-(trifluoromethoxy)biphenyl, CAS 1261591-53-0), compared to 9.2 Ų for the -CF3 analog [1][2]. This doubling of TPSA reflects the contribution of the additional oxygen atom in -OCF3 versus -CF3. Higher TPSA values are correlated with improved aqueous solubility and reduced passive membrane permeability, a balance that is critical in oral drug design.

solubility optimization drug-likeness physicochemical profiling

Optimal Procurement and Application Scenarios for 4-Bromo-3-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity and Metabolic Stability

When a drug-discovery program has identified a biphenyl scaffold but requires enhanced metabolic stability without excessively increasing lipophilicity, the -OCF3 analog offers a differentiated profile. With an XLogP3 of approximately 5.3 (+0.2 over the -CF3 analog) and a TPSA of ~18.5 Ų (+9.3 Ų vs. -CF3), this building block provides a calculated balance between permeability and solubility [1]. The class-level metabolic stabilization conferred by the -OCF3 group supports its procurement as a key intermediate for lead optimization in programs targeting CNS, anti-infective, or oncology indications where CYP450-mediated clearance is a concern [2].

Diversification of Cross-Coupling Libraries with Ortho-Methoxy-Activated Aryl Bromide

For high-throughput Suzuki-Miyaura library synthesis, the ortho-methoxy activation of the brominated ring enhances oxidative addition efficiency relative to non-activated 4-bromo-OCF3 biphenyls [1]. The methoxy group additionally serves as a latent phenol precursor upon demethylation (e.g., BBr3), enabling a two-step diversification strategy (cross-coupling followed by O-demethylation/functionalization) that is not accessible with simpler bromo-OCF3 building blocks [2].

Agrochemical Intermediate Requiring High Hydrogen-Bond Acceptor Count for Target Binding

The 5 hydrogen-bond acceptors of the target compound (vs. 4 for the -CF3 analog) provide an additional polar interaction site that can be critical for binding to biological targets such as enzyme active sites in fungicide or herbicide discovery [1]. The -OCF3 group's established role in successful agrochemicals (e.g., several commercial fungicides and insecticides) supports the procurement of this building block for agrochemical SAR exploration [2].

Quote Request

Request a Quote for 4-Bromo-3-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.